![molecular formula C11H14O3 B1267330 Propyl 2-hydroxy-2-phenylacetate CAS No. 5413-58-1](/img/structure/B1267330.png)
Propyl 2-hydroxy-2-phenylacetate
Overview
Description
Propyl 2-hydroxy-2-phenylacetate is a chemical compound with the CAS Number: 5413-58-1 . It has a molecular weight of 194.23 . The IUPAC name for this compound is propyl hydroxy(phenyl)acetate .
Molecular Structure Analysis
The InChI code for Propyl 2-hydroxy-2-phenylacetate is 1S/C11H14O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
. This code provides a specific representation of the compound’s molecular structure.
Scientific Research Applications
Chemical Properties and Identification
“Propyl 2-hydroxy-2-phenylacetate” is a chemical compound with the CAS Number: 5413-58-1 . It has a molecular weight of 194.23 . The IUPAC name for this compound is propyl hydroxy (phenyl)acetate .
Use in Synthesis
This compound can be used in the synthesis of other chemicals. For instance, it can be used in the efficient synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis . This process involves the conversion of l-phenylalanine into 2-phenylethanol (2-PE) and phenylacetic acid (PAA), and l-tyrosine into tyrosol (p-hydroxyphenylethanol, p-HPE) and p-hydroxy-phenylacetic acid (p-HPAA) .
Biocatalysis
The compound plays a significant role in biocatalysis, which is a sub-discipline of enzymology. Biotransformation of 50 mM l-Phe produced 6.76 g/L PAA with more than 99% conversion and 5.95 g/L of 2-PE with 97% conversion . The bioconversion efficiencies of p-HPAA and p-HPE from l-Tyr reached to 88 and 94%, respectively .
Industrial Applications
The compound and its derivatives have potential industrial applications. Aromatic compounds derived from it are important in chemical, food, polymer, and pharmaceutical industries .
Mechanism of Action
Mode of Action
It’s known that compounds similar to this, such as phenylacetic acid, are metabolized by bacteria via phenylacetate . The aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . The reactive nonaromatic epoxide is isomerized to a seven-member O-heterocyclic enol ether, an oxepin . This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA .
Biochemical Pathways
It’s known that phenylacetic acid, a similar compound, is involved in the phenylacetate catabolic pathway . This pathway is present in about 16% of all bacteria whose genome has been sequenced, including Escherichia coli and Pseudomonas putida .
Result of Action
The catabolic pathway of phenylacetate, a similar compound, leads to the production of acetyl-coa and succinyl-coa . These molecules play crucial roles in energy production in cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of Propyl 2-hydroxy-2-phenylacetate .
properties
IUPAC Name |
propyl 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZJVQWJKDMCKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278185 | |
Record name | propyl hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-hydroxy-2-phenylacetate | |
CAS RN |
5413-58-1 | |
Record name | NSC6586 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propyl hydroxy(phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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